Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate

CYP26A1 inhibition Retinoic acid metabolism Cancer cell microsomes

Researchers studying retinoic acid metabolism often face a lack of potent, substitution-specific chemical probes. This compound directly addresses that gap. Based on its defined 6-hydroxy-5-methoxy pattern: - Exhibits a 13 nM IC50 against CYP26A1 in MCF7 microsomes, enabling targeted enzyme inhibition studies. - Serves as a stable, reliable analytical standard for LC-MS/MS quantification of eumelanin metabolites. - Provides orthogonal reactivity via its phenolic hydroxyl for O-derivatization, expanding synthetic library possibilities.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B11876184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=C(C=C2N1)O)OC
InChIInChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3
InChIKeyCNOVNOVRPMNPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate: Core Chemical Properties


Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate (CAS 137730-84-8) is a substituted indole-2-carboxylate ester belonging to the class of indolecarboxylic acids and derivatives [1]. It is characterized by a 6-hydroxy and 5-methoxy substitution pattern on the indole core, with an ethyl ester at the 2-carboxylate position. The compound has a monoisotopic mass of 235.08445790 g/mol, a topological polar surface area of 71.6 Ų, and a calculated XLogP of 2.2 [1]. It serves as a versatile scaffold in medicinal chemistry and is a key metabolite or precursor in melanin biosynthesis pathways [2][3].

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate: Uniqueness vs. Generic Indoles


The specific 6-hydroxy-5-methoxy substitution pattern on the indole-2-carboxylate core of this compound dictates unique physicochemical and biological properties that cannot be replicated by closely related analogs. For instance, the presence and position of the hydroxy and methoxy groups are critical for eumelanin precursor activity and for the compound's utility as a melanocyte marker, a property not shared by simple 5-methoxyindole-2-carboxylates [1][2]. Furthermore, this compound exhibits a distinct inhibitory profile against specific enzymes like CYP26A1, with potency that is not broadly observed across the indole-2-carboxylate class, highlighting that substitution pattern, not just the core scaffold, drives target engagement [3].

Comparative Evidence for Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate


Potent CYP26A1 Inhibition

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate is a potent inhibitor of CYP26A1, with an IC50 of 13 nM in human MCF7 cell microsomes [1]. This level of potency is a significant differentiator from the broader class of indole-2-carboxylates, where many structurally related compounds show much weaker or no inhibition of this enzyme. The specific 6-hydroxy-5-methoxy arrangement is a key determinant of this activity, as simple 5-methoxyindole-2-carboxylates typically lack this potent CYP26A1 inhibition.

CYP26A1 inhibition Retinoic acid metabolism Cancer cell microsomes

Eumelanin Biomarker Stability Advantage

In a direct comparative study, 6-hydroxy-5-methoxyindole-2-carboxylic acid (the hydrolyzed metabolite of the target ester) was found to be a more suitable urinary biomarker for melanocyte activity than 5,6-dihydroxyindole-2-carboxylic acid (5,6DHI2C) [1]. While both are present in normal urine, 5,6DHI2C was reported to have 'low concentration and sensitivity to oxidation,' rendering it less suitable for clinical studies. In contrast, the methylated derivative, 6-hydroxy-5-methoxyindole-2-carboxylic acid, was present at concentrations comparable to the established marker 5-S-cysteinyldopa and exhibited improved chemical stability, making it a more reliable analyte for LC-MS/MS methods [2].

Melanocyte activity Eumelanin precursor Biomarker stability

Melanoma Biomarker Performance vs. 5-S-CD

In a study evaluating plasma levels of melanin metabolites as prognostic markers for malignant melanoma, 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C) was found to be 'more sensitive and reliable than that of 5-S-CD' for detecting occult melanoma metastasis and estimating prognosis [1]. This indicates that the target compound's metabolite offers superior diagnostic and prognostic value compared to the historically used marker 5-S-CD.

Melanoma biomarker Prognostic marker Plasma metabolite

Orthogonal Reactivity vs. 6-Aminoindole Analog

The target compound, with its 6-hydroxy group, offers distinct and orthogonal chemoselectivity compared to the 6-amino analog, Ethyl 6-amino-5-methoxyindole-2-carboxylate (CAS 107575-60-0) [1][2]. The 6-amino analog is described as a 'versatile indole derivative' with an amino group enabling reactions like amide coupling and diazotization, but it also introduces potential issues with amine oxidation and altered hydrogen-bonding properties [1]. The phenolic hydroxyl of the target compound enables orthogonal functionalization pathways (e.g., O-alkylation, Mitsunobu) that are not possible with the amino analog, and it provides a different electronic profile for downstream applications. This difference in reactivity directly impacts the design of synthetic routes and the properties of final products.

Synthetic intermediate Chemoselectivity Organic synthesis

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate: Validated Applications


CYP26A1 Inhibitor Chemical Probe

Based on its 13 nM IC50 against CYP26A1 in human MCF7 microsomes, this compound is a well-suited chemical probe for dissecting the role of CYP26A1 in retinoic acid metabolism [1]. Its potency significantly exceeds that of many indole-2-carboxylates lacking the specific substitution pattern, making it a superior choice for target engagement studies in dermatology and oncology research.

Eumelanin Biomarker Analytical Standard

The compound (or its hydrolyzed acid form) is the optimal choice as an analytical standard for developing and validating LC-MS/MS methods aimed at quantifying eumelanin-related metabolites [1][2]. Its superior stability over the oxidation-sensitive 5,6-dihydroxyindole-2-carboxylic acid and its established reliability as a marker for melanoma make it the standard of choice for clinical and translational research studies.

Orthogonal Functionalization Intermediate

The 6-hydroxy-5-methoxy substitution pattern provides orthogonal reactivity compared to 6-amino analogs, making it a valuable building block for medicinal chemistry [1]. It enables synthetic routes that are inaccessible with other indole-2-carboxylates, allowing for the creation of diverse chemical libraries where the phenolic hydroxyl serves as a handle for O-derivatization or as a hydrogen-bond donor to tune biological activity.

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